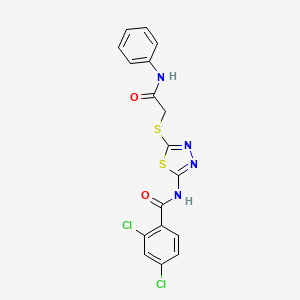

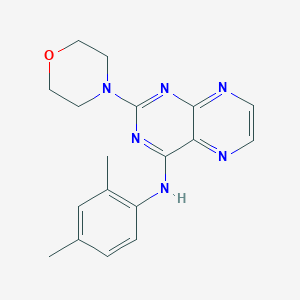

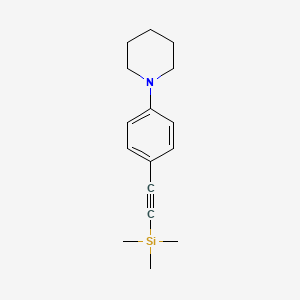

![molecular formula C16H15FN2O3 B2497920 乙酸2-{3-[(4-氟苯氨基)羰基]-2-吡啶基}酯 CAS No. 338392-11-3](/img/structure/B2497920.png)

乙酸2-{3-[(4-氟苯氨基)羰基]-2-吡啶基}酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate and related compounds typically involves reactions that afford high chemical yields under specific conditions. For example, reactions of ethyl 2-(3-pyridyl)acetate with phenyl chloroformate or methyl chloroformate produce intermediate pyridinium salts, which undergo nucleophilic attack in the presence of a Grignard reagent and a cuprous iodide catalyst to yield corresponding acetates in 64–96% yields (Agudoawu & Knaus, 2000).

Molecular Structure Analysis

The molecular structure of ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate derivatives has been explored through various methods, including X-ray diffraction studies. These compounds typically exhibit nearly planar structures with specific intramolecular and intermolecular interactions that stabilize the crystal structure (Suresh et al., 2007).

Chemical Reactions and Properties

The chemical reactions involving ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate often result in the formation of compounds with diverse functionalities. For instance, the reaction with lithium diisopropylamide (LDA) leads to methylene-alkylated products indicating the compound's reactivity towards nucleophilic substitution reactions (Shiotani et al., 1995).

科学研究应用

合成和生物活性

研究表明,具有1,4-二氢吡啶环的相关化合物,类似于可能从乙酸2-{3-[(4-氟苯胺基)羰基]-2-吡啶基}乙酸乙酯的合成途径中衍生或相关的化合物,展示了显著的镇痛和抗炎活性。这些化合物被探索其作为非甾体类抗炎药(NSAIDs)的潜力,提供了替代传统NSAIDs如阿司匹林和布洛芬的选择,因为它们的结构活性关系(Agudoawu & Knaus, 2000)。

化学合成和催化

该化合物的相关结构已被用于多组分反应(MCRs)中合成三氟甲基化吡喃[4,3-b]吡喃,表明其在创建氟代杂环化合物方面的潜在用途。这些反应对于开发具有潜在药理活性的新化合物至关重要(Wang et al., 2012)。

新颖合成方法

硼基自由基介导的位选择性C-H官能团化代表了另一种研究途径,展示了该化合物框架在温和条件下合成多样衍生物的适应性。这种方法对于开发新的合成途径和有机分子的官能团化至关重要(Guo等,2019)。

杂环化学

乙酸2-{3-[(4-氟苯胺基)羰基]-2-吡啶基}乙酸乙酯及相关化合物在N-融合杂环化合物的合成中起着重要作用,展示了它们在开发新的杂环化合物方面的重要性。由于这些化合物在制药、农药和材料科学中的广泛应用,它们备受关注(Ghaedi et al., 2015)。

属性

IUPAC Name |

ethyl 2-[3-[(4-fluorophenyl)carbamoyl]pyridin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3/c1-2-22-15(20)10-14-13(4-3-9-18-14)16(21)19-12-7-5-11(17)6-8-12/h3-9H,2,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPVKHKUCHIVKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

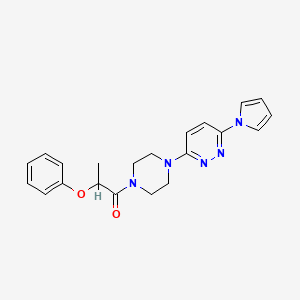

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2497843.png)

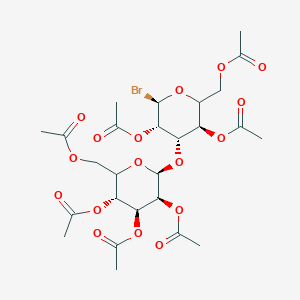

![1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2497853.png)

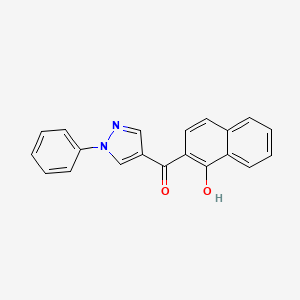

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2497854.png)

![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B2497857.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2497858.png)